molecular formula C6H3F12O2P B13791068 1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL

1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL

Katalognummer: B13791068
Molekulargewicht: 366.04 g/mol
InChI-Schlüssel: MSHVGWVGGYOOMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL is a fluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is commonly used in various scientific research applications due to its ability to facilitate specific chemical reactions.

Vorbereitungsmethoden

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL involves several steps. One common method includes the reaction of hydrogen fluoride with isopropanol, resulting in the formation of hexafluoroisopropanol . Industrial production methods often involve the use of specialized equipment to handle the highly reactive fluorine-containing reagents and ensure the purity of the final product.

Analyse Chemischer Reaktionen

1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, rhodium catalysts, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL is widely used in scientific research due to its unique properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL involves its ability to act as a polar solvent with high ionizing power. This property allows it to facilitate various chemical reactions by stabilizing transition states and intermediates. The compound’s molecular targets and pathways depend on the specific reactions and applications in which it is used.

Vergleich Mit ähnlichen Verbindungen

1,1,1,3,3,3-Hexafluoro-2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethylphosphanyl)propan-2-OL can be compared with other fluorinated alcohols, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for specialized applications in various fields.

Eigenschaften

Molekularformel

C6H3F12O2P

Molekulargewicht

366.04 g/mol

IUPAC-Name

1,1,1,3,3,3-hexafluoro-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phosphanylpropan-2-ol

InChI

InChI=1S/C6H3F12O2P/c7-3(8,9)1(19,4(10,11)12)21-2(20,5(13,14)15)6(16,17)18/h19-21H

InChI-Schlüssel

MSHVGWVGGYOOMV-UHFFFAOYSA-N

Kanonische SMILES

C(C(F)(F)F)(C(F)(F)F)(O)PC(C(F)(F)F)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.